3-[(4-Methylpiperazino)methyl]thiophenol
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Overview
Description
3-[(4-Methylpiperazino)methyl]thiophenol is an organic compound that features a thiophenol group substituted with a 4-methylpiperazino group. This compound is of interest due to its unique chemical structure, which combines the properties of thiophenols and piperazines, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpiperazino)methyl]thiophenol typically involves the reaction of thiophenol with 4-methylpiperazine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiophenol, followed by nucleophilic substitution with 4-methylpiperazine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpiperazino)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Thiols, reduced sulfur species
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
3-[(4-Methylpiperazino)methyl]thiophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methylpiperazino)methyl]thiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The thiophenol group can undergo redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: Shares the thiophenol group but lacks the piperazine moiety.
4-Methylpiperazine: Contains the piperazine ring but lacks the thiophenol group.
N-Methylpiperazine: Similar to 4-methylpiperazine but with a different substitution pattern.
Uniqueness
3-[(4-Methylpiperazino)methyl]thiophenol is unique due to the combination of the thiophenol and piperazine groups, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other related compounds.
Properties
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(15)9-11/h2-4,9,15H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZWVKDDLLCHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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